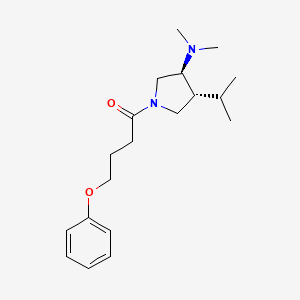
2-(2-chlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of tetrahydro-β-carboline derivatives, including compounds similar to 2-(2-chlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, has been explored through various methods. For example, general methods for the solid-phase synthesis of tetrahydro-β-carbolines involve reactions under mild conditions yielding high yields, indicating the feasibility of synthesizing complex derivatives for further applications (Kaljuste & Undén, 1995). Other approaches include employing chiral auxiliaries derived from l-proline to prepare enantiomers of 1-allyl-1,2,3,4-tetrahydro-β-carboline, showcasing the potential for asymmetric synthesis (Itoh et al., 2001).
Molecular Structure Analysis
The molecular structure of tetrahydro-β-carbolines has been extensively analyzed, revealing insights into their rearrangement and chemical behaviors. Harley-Mason and Waterfield (1963) discussed the rearrangement of certain tetrahydro-β-carboline derivatives, providing a foundation for understanding the structural dynamics and stability of these compounds (Harley-Mason & Waterfield, 1963).
Chemical Reactions and Properties
Tetrahydro-β-carbolines undergo various chemical reactions, including Pictet-Spengler condensation, which is pivotal for their synthesis. The reactivity of these compounds towards different reagents and under varying conditions highlights their chemical versatility. Facile synthesis methods using domino three-component cyclization reactions demonstrate the efficiency in constructing tetrahydro-β-carboline frameworks, indicating a broad scope for chemical modifications (Ohta et al., 2009).
Physical Properties Analysis
While specific studies on the physical properties of 2-(2-chlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline are scarce in the provided literature, general insights into tetrahydro-β-carbolines suggest they possess unique physical properties that contribute to their biological activity and solubility. The structural complexity and presence of heteroatoms significantly influence their physical characteristics.
Chemical Properties Analysis
The chemical properties of tetrahydro-β-carbolines, including reactivity, stability, and potential for further functionalization, are crucial for their application in synthetic chemistry and drug development. Studies on their synthesis and chemical reactions offer a glimpse into their reactivity patterns and chemical diversity. For instance, the development of methods for the synthesis of 1-substituted 1,2,3,4-tetrahydro-β-carbolines employing chiral auxiliaries indicates the tailored approach to modifying their chemical properties for specific applications (Itoh et al., 2002).
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2/c19-16-7-3-1-5-13(16)11-21-10-9-15-14-6-2-4-8-17(14)20-18(15)12-21/h1-8,20H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXDYGSHROYVNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5266322 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5630219.png)


![N,N-dimethyl-3-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5630240.png)
![4-methyl-N-{2-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5630245.png)

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B5630254.png)
![4-[1-(2-methoxyphenyl)cyclopentyl]phenol](/img/structure/B5630260.png)

![3-(2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5630264.png)

![2-[(4-bromobenzyl)thio]-4,5-dimethyl-1H-benzimidazole](/img/structure/B5630277.png)

